molecular formula C20H22N2O2 B12380019 Taberdivarine I

Taberdivarine I

Cat. No.: B12380019
M. Wt: 322.4 g/mol
InChI Key: MBYUFXAXLKULGV-FPJWGWASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taberdivarine I is a monoterpene indole alkaloid derived from the plant species Tabernaemontana divaricata, which belongs to the Apocynaceae family. This compound is part of a larger group of naturally occurring alkaloids known for their complex structures and diverse biological activities. Tabernaemontana species are widely distributed in tropical and subtropical regions and have been used in traditional medicine for various treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taberdivarine I involves several steps, starting with the isolation of precursor compounds from the plant. One common method includes the quaternization of the tertiary nitrogen atom followed by oxidative coupling, ester hydrolysis, and selective decarboxylation . The reaction conditions typically involve the use of methanol as a solvent and specific reagents like methyl iodide for quaternization.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

Taberdivarine I undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with fewer double bonds .

Scientific Research Applications

Taberdivarine I has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Taberdivarine I involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways and inhibiting others. The compound’s molecular targets include various enzymes and receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Taberdivarine I is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(11S,13E,14S,16S,18R)-13-ethylidene-11-methyl-1-aza-11-azoniapentacyclo[12.3.1.02,7.08,17.011,16]octadeca-2,4,6,8(17)-tetraene-18-carboxylate

InChI

InChI=1S/C20H22N2O2/c1-3-12-11-22(2)9-8-14-13-6-4-5-7-16(13)21-18(14)17(22)10-15(12)19(21)20(23)24/h3-7,15,17,19H,8-11H2,1-2H3/b12-3-/t15-,17-,19+,22-/m0/s1

InChI Key

MBYUFXAXLKULGV-FPJWGWASSA-N

Isomeric SMILES

C/C=C\1/C[N@@+]2(CCC3=C4[C@@H]2C[C@@H]1[C@@H](N4C5=CC=CC=C35)C(=O)[O-])C

Canonical SMILES

CC=C1C[N+]2(CCC3=C4C2CC1C(N4C5=CC=CC=C35)C(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.